molecular formula C10H22N2 B577813 (1-(sec-Butyl)piperidin-4-yl)methanamine CAS No. 1247409-53-5

(1-(sec-Butyl)piperidin-4-yl)methanamine

Cat. No.: B577813
CAS No.: 1247409-53-5
M. Wt: 170.3
InChI Key: LOAYQUZBFYOMBS-UHFFFAOYSA-N
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Description

(1-(sec-Butyl)piperidin-4-yl)methanamine: is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with suitable alkylating agents. One common method is the reductive amination of 4-piperidone with sec-butylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-(sec-Butyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-(sec-Butyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology: Its structure allows for modifications that can enhance its binding affinity and specificity .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1-(sec-Butyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

  • (1-(3-Methylbenzyl)-4-piperidinyl)methanamine
  • (1-(4-Methylbenzyl)-3-piperidinyl)methanamine
  • sec-Butyl methacrylate

Uniqueness: (1-(sec-Butyl)piperidin-4-yl)methanamine is unique due to its sec-butyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives, allowing for specific interactions with molecular targets and unique applications in various fields .

Properties

IUPAC Name

(1-butan-2-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-9(2)12-6-4-10(8-11)5-7-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAYQUZBFYOMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734283
Record name 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247409-53-5
Record name 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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